molecular formula C16H21N3O5S B11044216 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide

Cat. No.: B11044216
M. Wt: 367.4 g/mol
InChI Key: TVVFZXLZTCCTKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide involves multiple steps. The key steps include the formation of the tricyclic core, followed by functional group modifications to introduce the desired substituents. Common synthetic routes may involve cyclization reactions, oxidation, and substitution reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to changes in cellular function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide is unique due to its specific tricyclic structure and the presence of multiple functional groups. This combination of features gives it distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C16H21N3O5S

Molecular Weight

367.4 g/mol

IUPAC Name

2-(12,12-dimethyl-3,5-dioxo-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-4-yl)-N-(3-hydroxypropyl)acetamide

InChI

InChI=1S/C16H21N3O5S/c1-16(2)6-9-10(8-24-16)25-13-12(9)14(22)19(15(23)18-13)7-11(21)17-4-3-5-20/h20H,3-8H2,1-2H3,(H,17,21)(H,18,23)

InChI Key

TVVFZXLZTCCTKE-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=O)N3)CC(=O)NCCCO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.